2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH)

Vue d'ensemble

Description

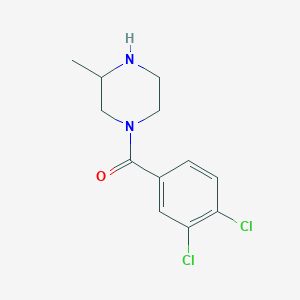

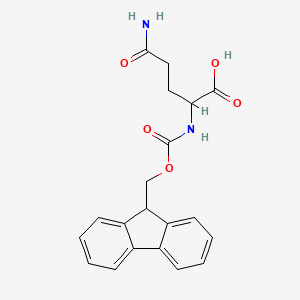

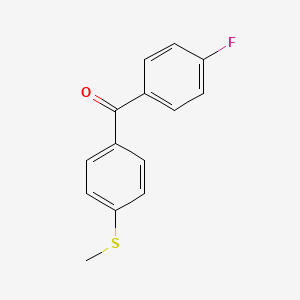

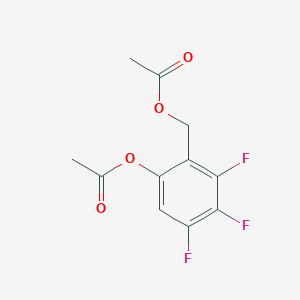

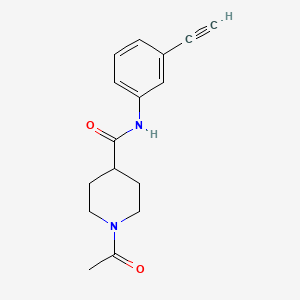

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is 368.13722174 g/mol and the complexity rating of the compound is 545. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334303. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-DL-Gln-OH, also known as N-alpha-Fmoc-L-glutamine, Fmoc-Dap(Ac)-OH, or 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid, is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amine groups present in the peptide chain .

Mode of Action

Fmoc-DL-Gln-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the peptide synthesis process .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-DL-Gln-OH is the solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

It’s important to note that the compound is typically stored at a temperature of 2-8°c to maintain its stability .

Result of Action

The result of the action of Fmoc-DL-Gln-OH is the successful synthesis of peptides with the desired sequence. By protecting the amine groups during synthesis, Fmoc-DL-Gln-OH prevents unwanted side reactions, ensuring the correct formation of peptide bonds .

Action Environment

The action of Fmoc-DL-Gln-OH is influenced by several environmental factors. For instance, the compound is base-labile, meaning it is sensitive to basic conditions . Additionally, the temperature at which the compound is stored can affect its stability . Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-DL-Gln-OH in peptide synthesis.

Analyse Biochimique

Biochemical Properties

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH): plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and Fmoc solid-phase peptide synthesis . The interactions are primarily based on the formation and cleavage of peptide bonds, facilitated by the Fmoc group.

Cellular Effects

The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) on cells and cellular processes are significant in the context of peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can be used in various cellular studies. It impacts cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for peptide synthesis. The presence of the Fmoc group ensures that the amino group is protected during the synthesis process, allowing for the accurate assembly of peptides .

Molecular Mechanism

At the molecular level, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) exerts its effects through the protection of the amino group by the Fmoc group. This protection is achieved by the formation of a stable carbamate linkage between the Fmoc group and the amino group. The Fmoc group can be removed by treatment with a base, such as piperidine, which cleaves the carbamate linkage and releases the free amino group . This mechanism allows for the stepwise assembly of peptides on a solid support, with the Fmoc group being removed and reintroduced as needed during the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) change over time due to its stability and degradation properties. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, such as treatment with piperidine . This stability allows for the controlled synthesis of peptides, with the Fmoc group being removed and reintroduced as needed. Long-term effects on cellular function are primarily related to the accurate synthesis of peptides, which can be used in various cellular studies.

Dosage Effects in Animal Models

The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) in animal models vary with different dosages. At low dosages, the compound is effective in protecting the amino group during peptide synthesis without causing adverse effects. At high dosages, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products . Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid toxicity while achieving the desired peptide synthesis.

Metabolic Pathways

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH): is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the formation and cleavage of peptide bonds. The Fmoc group is introduced and removed during the synthesis process, allowing for the stepwise assembly of peptides . This interaction with metabolic pathways ensures the accurate synthesis of peptides, which can be used in various biochemical studies.

Transport and Distribution

Within cells and tissues, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is transported and distributed based on its interactions with transporters and binding proteins. The Fmoc group ensures that the compound is protected during transport, preventing unwanted side reactions . This protection allows for the accurate delivery of the compound to the site of peptide synthesis, where it can be used to assemble peptides.

Subcellular Localization

The subcellular localization of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the Golgi apparatus. The Fmoc group ensures that the compound is directed to these compartments, where it can be used in the synthesis of peptides . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.

Propriétés

IUPAC Name |

5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868057 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-20-3 | |

| Record name | N(alpha)-Fluorenylmethoxycarbonylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71989-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B6319393.png)

![3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6319469.png)